Sulfadimethoxypyrimidine D4

LC-MS/MS quantification Isotope dilution mass spectrometry Analytical reference standard procurement

Sulfadimethoxypyrimidine D4 (also designated as Sulfadimethoxine-D4, CAS 1020719-80-5) is a deuterium-labeled analog of the sulfonamide antibiotic sulfadimethoxine, in which four hydrogen atoms on the phenyl ring are replaced by deuterium. This stable isotope-labeled internal standard is designed for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Molecular Formula C12H14N4O4S
Molecular Weight 314.36 g/mol
Cat. No. B12298216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfadimethoxypyrimidine D4
Molecular FormulaC12H14N4O4S
Molecular Weight314.36 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
InChIInChI=1S/C12H14N4O4S/c1-19-10-7-11(20-2)15-12(14-10)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
InChIKeyRMSFTZDTJHYIFE-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfadimethoxypyrimidine D4 Procurement Guide: Deuterated Internal Standard for LC-MS/MS Sulfonamide Quantification


Sulfadimethoxypyrimidine D4 (also designated as Sulfadimethoxine-D4, CAS 1020719-80-5) is a deuterium-labeled analog of the sulfonamide antibiotic sulfadimethoxine, in which four hydrogen atoms on the phenyl ring are replaced by deuterium . This stable isotope-labeled internal standard is designed for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . With an isotopic purity exceeding 99.0 atom% D and HPLC purity above 99.0% , the compound serves as a calibration standard and internal reference for the accurate determination of sulfadimethoxine residues in complex biological and food matrices.

Why Generic Sulfonamide Internal Standards Cannot Replace Sulfadimethoxypyrimidine D4 in Regulatory Residue Analysis


Non-deuterated internal standards or structurally dissimilar sulfonamide analogs introduce quantifiable analytical error due to differential extraction recovery and matrix effects. In LC-MS/MS quantification, the co-elution of matrix components can cause unpredictable ion suppression or enhancement that varies between the analyte and a non-identical internal standard [1]. Structurally mismatched internal standards such as sulfamethoxazole produce recovery values that do not fully track extraction losses of sulfadimethoxine, whereas deuterated analogs demonstrate near-identical physicochemical behavior throughout sample preparation and ionization [2]. The GB 31656.5-2021 Chinese national food safety standard explicitly mandates the use of deuterated internal standards for sulfonamide residue quantification in animal-derived foods, with acceptable recovery ranges of 70%-120% and internal standard recovery RSD ≤15% . Substituting a non-deuterated analog fails to meet these regulatory performance criteria and compromises data defensibility.

Sulfadimethoxypyrimidine D4 Comparative Performance Data: Head-to-Head Method Validation Evidence


Sulfadimethoxypyrimidine D4 vs. Unlabeled Sulfadimethoxine: Isotopic Purity and Calibration Precision

Sulfadimethoxypyrimidine D4 provides isotopic purity greater than 99.0 atom% D, whereas unlabeled sulfadimethoxine (CAS 122-11-2) contains natural abundance hydrogen (~0.015% D) . This four-deuterium substitution produces a mass shift of +4 Da relative to the unlabeled analyte, enabling baseline mass spectrometric resolution without chromatographic co-elution interference .

LC-MS/MS quantification Isotope dilution mass spectrometry Analytical reference standard procurement

Method Accuracy with Sulfadimethoxypyrimidine D4 Internal Standard: Multi-Matrix Validation Data

In a validated LC-MS/MS method for bovine matrices, the use of Sulfadimethoxypyrimidine D4 (SDM-d4) as internal standard produced overall accuracy for sulfadimethoxine ranging from 99% to 104% across five biological matrices, with intra-day precision (standard deviation) of 4% to 11% [1]. Comparative studies using non-deuterated internal standards such as sulfamethoxazole report broader recovery ranges of 86.8%-115% and higher RSD values up to 9.7% in veterinary powder matrices [2].

Method validation Recovery and accuracy Veterinary drug residue analysis

Matrix Effect Compensation: Deuterated vs. Non-Deuterated Internal Standard Correction Efficiency

Deuterated internal standards including Sulfadimethoxypyrimidine D4 co-elute with their unlabeled analytes and experience identical matrix-induced ionization effects, enabling accurate correction of ion suppression or enhancement [1]. In contrast, structurally dissimilar internal standards may exhibit different matrix effect susceptibility, with documented cases where deuterated and non-deuterated standards produce divergent chromatographic and extraction behavior [2].

Matrix effect Ion suppression Isotope dilution

Sulfadimethoxypyrimidine D4 vs. 13C6-Labeled Alternative: Procurement Cost and Isotope Stability Considerations

Sulfadimethoxypyrimidine D4 (deuterium-labeled) offers a cost-advantageous alternative to 13C6-labeled sulfadimethoxine. Commercial pricing for SDM-d4 ranges from approximately $200-$500 for 1 mg [1], whereas 13C6-labeled sulfadimethoxine typically commands higher synthesis costs due to more complex isotopic enrichment procedures . Both labeling strategies provide adequate mass shift for MS/MS discrimination; however, deuterium-labeled compounds may exhibit slight retention time shifts on certain C18 columns (typically <0.05 min) due to hydrogen-deuterium isotopic effects, while 13C labeling shows negligible chromatographic shift [2].

Procurement decision Stable isotope labeling Cost-benefit analysis

Sulfadimethoxypyrimidine D4 Optimal Application Scenarios Based on Validated Method Performance


Regulatory Residue Monitoring in Animal-Derived Foods per GB 31656.5-2021

Sulfadimethoxypyrimidine D4 is the mandated internal standard for LC-MS/MS quantification of sulfonamide residues in muscle, liver, kidney, and other animal-derived food products under China's national food safety standard . The method employs C18 SPE cleanup and MRM detection, requiring the deuterated internal standard to be added prior to sample extraction to correct for matrix effects and extraction losses. The established LOD (0.3 μg/kg) and LOQ (1.0 μg/kg) are achievable only when isotopic internal standardization is employed.

Pharmacokinetic and Tissue Distribution Studies Requiring Multi-Matrix Quantification

Validated method performance in bovine plasma, urine, oral fluid, kidney biopsy, and liver biopsy samples [1] demonstrates that Sulfadimethoxypyrimidine D4 supports pharmacokinetic studies across diverse biological matrices. The demonstrated LLOQ of 2 ng/mL in plasma and 10 ng/g in tissues enables detection throughout the elimination phase, while accuracy (99-104%) and precision (SD 4-11%) meet FDA bioanalytical method validation criteria [1].

Environmental Fate and Persistence Studies of Sulfonamide Antibiotics

In environmental monitoring applications requiring trace-level quantification of sulfadimethoxine in surface water, sediment, and biota, deuterated internal standards enable accurate correction of complex environmental matrix effects [2]. The +4 Da mass shift provided by Sulfadimethoxypyrimidine D4 allows unambiguous differentiation from endogenous sulfadimethoxine in field-collected samples, which is essential for degradation pathway tracking and persistence studies.

Multi-Residue Sulfonamide Method Development and Proficiency Testing

Sulfadimethoxypyrimidine D4 serves as a reference calibration standard for laboratories developing or validating multi-residue sulfonamide methods covering 18 or more analytes [3]. Its high isotopic purity (>99.0 atom% D) and chemical purity (>99.0%) provide traceable calibration for inter-laboratory comparability and proficiency testing schemes, where consistent internal standardization across participating laboratories is critical for defensible performance assessment.

Technical Documentation Hub

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